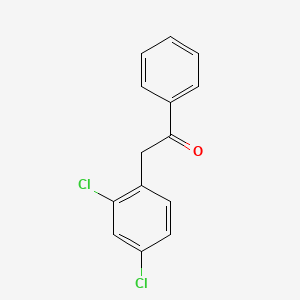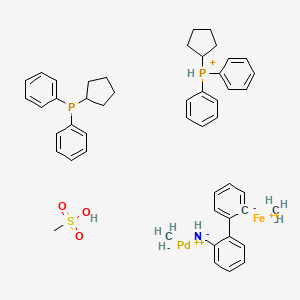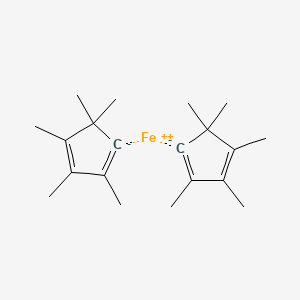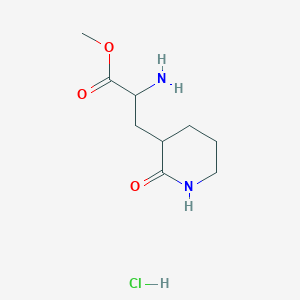
2-(2,4-Dichlorophenyl)-1-phenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenyl)-1-phenylethan-1-one is an organic compound with the molecular formula C14H10Cl2O It is a ketone derivative characterized by the presence of a phenyl group and a 2,4-dichlorophenyl group attached to the carbonyl carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-phenylethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds.
化学反应分析
Types of Reactions
2-(2,4-Dichlorophenyl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 2-(2,4-Dichlorophenyl)-1-phenylethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-(2,4-Dichlorophenyl)-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-phenylethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: An herbicide with a similar dichlorophenyl structure.
2,4-Dichlorobenzyl alcohol: An antiseptic with a related chemical structure.
2,4-Dichlorophenylboronic acid: Used in Suzuki coupling reactions.
Uniqueness
2-(2,4-Dichlorophenyl)-1-phenylethan-1-one is unique due to its specific combination of a phenyl group and a 2,4-dichlorophenyl group attached to a ketone. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
93534-20-4 |
|---|---|
分子式 |
C14H10Cl2O |
分子量 |
265.1 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-1-phenylethanone |
InChI |
InChI=1S/C14H10Cl2O/c15-12-7-6-11(13(16)9-12)8-14(17)10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI 键 |
YPCQAUZVBPKUDF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(R)-1-(1-naphthalenyl)ethyl]thiourea](/img/structure/B13387558.png)
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B13387565.png)
![4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride](/img/structure/B13387567.png)

![Sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B13387579.png)
![sodium;4,6-dichloro-3-[(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B13387587.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadec-9-enoate](/img/structure/B13387588.png)


![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13387600.png)
![[7-(Acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate](/img/structure/B13387601.png)

